

In-Depth Technical Guide to Flutriafol: Chemical Structure, Properties, and Biological Interactions

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Compound of Interest		
Compound Name:	Flutriafol	
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Abstract

Flutriafol, a broad-spectrum systemic fungicide of the triazole class, plays a significant role in modern agriculture. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological interactions. It delves into its mechanism of action as a potent inhibitor of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. The guide further explores the metabolic fate of Flutriafol in various biological systems, including plants, animals, and soil, detailing the formation of key metabolites. Experimental protocols for its synthesis and analysis are outlined, and a summary of its toxicological profile is presented. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering in-depth information and data presented in a clear and accessible format, including structured tables and visual diagrams of key pathways.

Chemical Structure and Identity

Flutriafol, with the IUPAC name (\pm)-1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, is a chiral molecule existing as a racemic mixture of (R)- and (S)-enantiomers.[1] Its chemical formula is C₁₆H₁₃F₂N₃O, and it has a molecular weight of 301.29 g/mol .[2]



Table 1: Chemical Identity of Flutriafol

Identifier	Value
IUPAC Name	(±)-1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
CAS Number	76674-21-0[2]
Chemical Formula	C ₁₆ H ₁₃ F ₂ N ₃ O[2]
Molecular Weight	301.29 g/mol [2]
Synonyms	PP 450, Impact, R 152450

Physicochemical Properties

Flutriafol is a white crystalline solid with low volatility.[3] It exhibits moderate solubility in water and is soluble in various organic solvents. A detailed summary of its physicochemical properties is provided in Table 2.

Table 2: Physicochemical Properties of Flutriafol



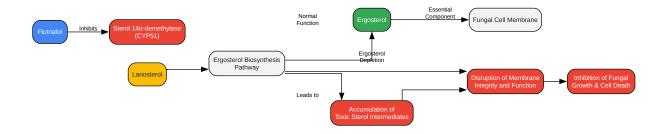
Property	Value	Source(s)
Melting Point	130 °C	[1][4][5][6][7]
Boiling Point	506.5 °C (predicted)	[1][4][5][7]
Vapor Pressure	4×10^{-7} Pa to 7.1×10^{-9} Pa at 20 °C	[1][4][5][7][8]
Water Solubility	95 - 130 mg/L at 20 °C (pH 7)	[1][6][7]
Solubility in Organic Solvents (at 20°C)	Acetone: 190 g/LDichloromethane: 150 g/LMethanol: 69 g/LXylene: 12 g/LHexane: 0.30 g/L	[1][3][6]
рКа	2.3	[1][3]
Octanol-Water Partition Coefficient (log P)	2.3	[1][2][3][4]

Fungicidal Mechanism of Action

Flutriafol's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4][8] As a demethylation inhibitor (DMI), it specifically targets and inhibits the enzyme sterol 14α -demethylase (CYP51), a cytochrome P450 enzyme.[3][5]

This inhibition blocks the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell.[9] [10] The altered sterol composition disrupts the structure and function of the cell membrane, impairing its integrity and fluidity, which ultimately leads to the cessation of fungal growth and cell death.[4][6][8][11] **Flutriafol** exhibits systemic properties, meaning it can be absorbed by the plant and translocated through the xylem to protect new growth.[1][6][8]





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Fungicidal mechanism of Flutriafol.

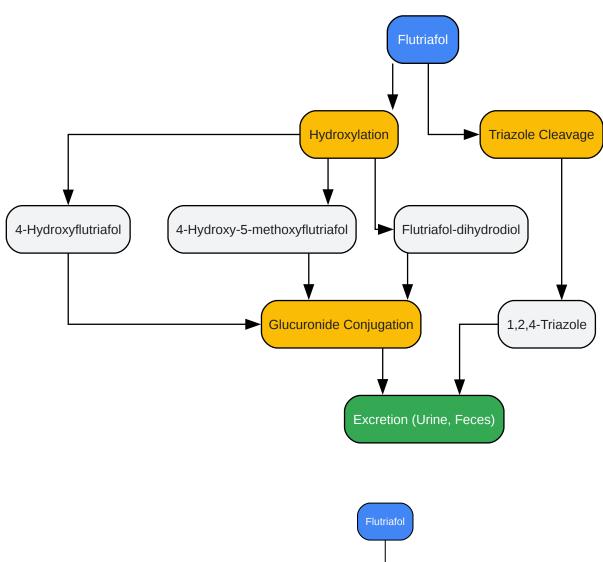
Metabolic Pathways

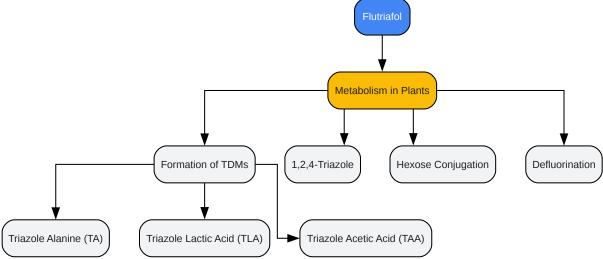
Flutriafol undergoes metabolic transformation in plants, animals, and the soil environment. The primary metabolic pathways involve hydroxylation, conjugation, and cleavage of the triazole moiety.

Metabolism in Animals

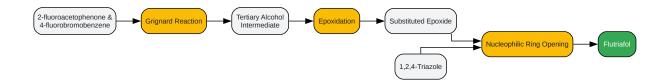
In animal systems, such as rats and livestock, **Flutriafol** is extensively metabolized and excreted. The major metabolic reactions include the hydroxylation of the fluorophenyl rings. Key metabolites identified in rats include 4-hydroxyflutriafol, 4-hydroxy-5-methoxyflutriafol, and a dihydrodiol derivative of **flutriafol**.[8] These metabolites are often conjugated with glucuronic acid before excretion in urine and feces.[8] Studies in lactating cows and laying hens have shown similar metabolic profiles, with the additional identification of free 1,2,4-triazole.[8]











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